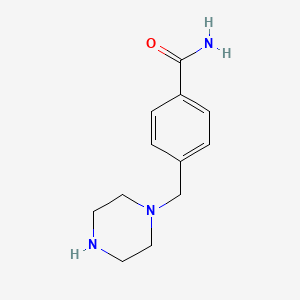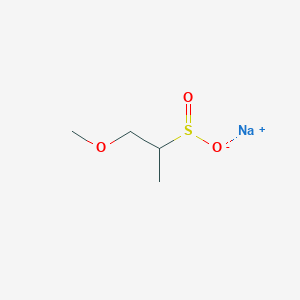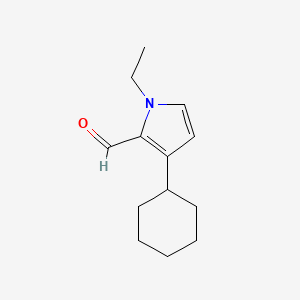
3-Cyclohexyl-1-ethyl-1H-pyrrole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclohexyl-1-ethyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C13H19NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-1-ethyl-1H-pyrrole-2-carbaldehyde typically involves the reaction of cyclohexylamine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrrole ring. The final step involves the introduction of the aldehyde group at the 2-position of the pyrrole ring. This can be achieved through various methods, including Vilsmeier-Haack formylation or the use of other formylating agents under controlled conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions: 3-Cyclohexyl-1-ethyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products:
Oxidation: 3-Cyclohexyl-1-ethyl-1H-pyrrole-2-carboxylic acid
Reduction: 3-Cyclohexyl-1-ethyl-1H-pyrrole-2-methanol
Substitution: Halogenated or nitrated derivatives of the pyrrole ring
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Its derivatives may exhibit biological activity and can be studied for potential pharmacological properties.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials, such as polymers and resins, due to its unique chemical structure.
作用机制
The mechanism of action of 3-Cyclohexyl-1-ethyl-1H-pyrrole-2-carbaldehyde depends on its specific application and the context in which it is used. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function or activity.
相似化合物的比较
1H-Pyrrole-2-carboxaldehyde: A simpler analog without the cyclohexyl and ethyl substituents.
3-Cyclohexyl-1H-pyrrole-2-carbaldehyde: Lacks the ethyl group.
1-Ethyl-1H-pyrrole-2-carbaldehyde: Lacks the cyclohexyl group.
Comparison: 3-Cyclohexyl-1-ethyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both cyclohexyl and ethyl groups, which can influence its chemical reactivity and biological activity. The cyclohexyl group adds steric bulk and hydrophobic character, while the ethyl group can affect the compound’s electronic properties and reactivity.
属性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC 名称 |
3-cyclohexyl-1-ethylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C13H19NO/c1-2-14-9-8-12(13(14)10-15)11-6-4-3-5-7-11/h8-11H,2-7H2,1H3 |
InChI 键 |
SIJCPNSEPLOVHW-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=CC(=C1C=O)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


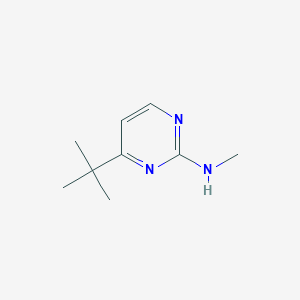

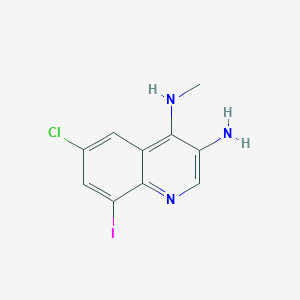
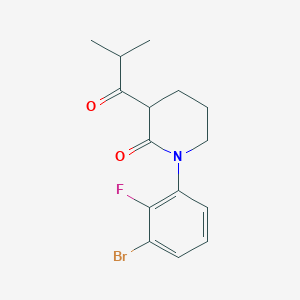
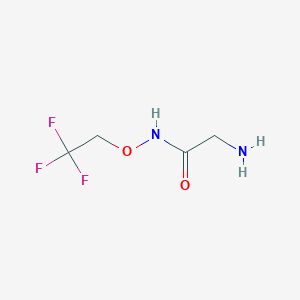
![tert-Butyl N-[5-(1-bromoethyl)pyridin-2-yl]carbamate](/img/structure/B13226099.png)
![4-[2-(Trifluoroacetamido)ethyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B13226110.png)
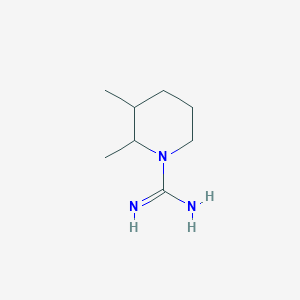
![3-Bromo-6-ethyl-4-methyl-5-propyl-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13226137.png)
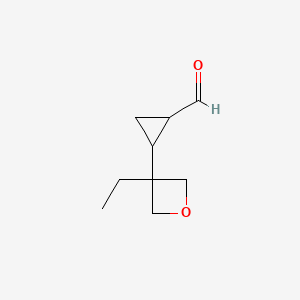
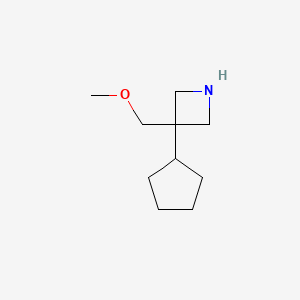
![[(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13226161.png)
